molecular formula C9H12N4 B11911858 3-Ethyl-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine CAS No. 1956389-82-4

3-Ethyl-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine

Cat. No.: B11911858
CAS No.: 1956389-82-4
M. Wt: 176.22 g/mol
InChI Key: MWCTZOXLGNDMLC-UHFFFAOYSA-N
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Description

3-Ethyl-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-diaminopyridine with ethyl acetoacetate in the presence of a catalyst such as formic acid. The reaction mixture is heated under reflux to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

3-Ethyl-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular pathways. The compound’s structure allows it to bind to active sites or allosteric sites on target proteins, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of ethyl and methyl groups at specific positions on the imidazopyridine ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .

Properties

CAS No.

1956389-82-4

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

3-ethyl-7-methylimidazo[4,5-c]pyridin-4-amine

InChI

InChI=1S/C9H12N4/c1-3-13-5-12-7-6(2)4-11-9(10)8(7)13/h4-5H,3H2,1-2H3,(H2,10,11)

InChI Key

MWCTZOXLGNDMLC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C(=NC=C2C)N

Origin of Product

United States

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